molecular formula C16H8N2O4 B1214572 1,3-Dinitropyrene CAS No. 75321-20-9

1,3-Dinitropyrene

Cat. No.: B1214572
CAS No.: 75321-20-9
M. Wt: 292.24 g/mol
InChI Key: KTNUVDBUEAQUON-UHFFFAOYSA-N
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Description

1,3-Dinitropyrene (1,3-DNP) is a polycyclic aromatic hydrocarbon (PAH) compound that is produced by the incomplete combustion of organic materials. It is a colorless, odorless, crystalline solid that is insoluble in water and has the molecular formula C14H8N2. 1,3-DNP is one of the most abundant PAHs in the environment, and it has been identified as a potential environmental pollutant and health hazard due to its carcinogenic and mutagenic properties.

Scientific Research Applications

Photochemical Studies

  • Photochemical Relaxation Pathways : Dinitropyrenes, including 1,3-dinitropyrene, are significant environmental pollutants. Research by Brister et al. (2017) examined the photochemical relaxation pathways of this compound. They found that visible light excitation at 425 nm causes an ultrafast branching of the excited-state population, leading to the formation of a nitropyrenoxy radical and implicating radical formation in the photodegradation of these pollutants (Brister et al., 2017).

Analytical and Monitoring Techniques

  • Analytical Methods for Quantification : Straube et al. (2004) developed a sensitive HPLC-MS/MS method for the quantification of dinitropyrenes, including this compound, in biological matrices. This research is crucial for monitoring human exposure to diesel engine emissions, as dinitropyrenes can serve as biomarkers (Straube et al., 2004).

  • Environmental Monitoring and Detection : Tutino et al. (2016) developed an analytical method to quantify particulate-bound nitro-PAHs, including this compound, in daily PM10 samples. This method has significant implications for environmental monitoring and assessing the impact of pollutants (Tutino et al., 2016).

Environmental Impacts and Transformation

  • Phototransformations on Atmospheric Particles : Arce and Morel (2013) studied the phototransformations of dinitropyrene isomers, including this compound, on models of atmospheric particulate matter. Their findings reveal the influence of structural differences and environmental effects on the photoreactivity of these compounds (Arce & Morel, 2013).

Molecular and Biochemical Studies

  • Role in Nitroreduction and Metabolic Activation : Su et al. (2022) researched the nitroreduction of this compound by human aldo-keto reductases. This study is significant for understanding the metabolic activation of nitroarenes, which can lead to DNA adduct formation, mutation, and carcinogenesis (Su et al., 2022).

Mutagenicity and Carcinogenicity Studies

  • Mutagenesis in Transgenic Mice : Kohara et al. (2002) studied the induction of mutations in multiple organs of the lambda/lacZ transgenic mouse (Muta Mouse) by dinitropyrenes, including this compound. This research contributes to understanding the in vivo mutagenicity of these compounds (Kohara et al., 2002).

Environmental and Health Implications

  • Contribution to Lung Cancer Induction : Tokiwa and Sera (2000) investigated the impact of this compound deposition in lung tissues on lung cancer induction. Their findings suggest that continuous deposition of small amounts of environmental carcinogens, like this compound, in human lungs can influence the prognosis of lung cancer patients (Tokiwa & Sera, 2000).

Future Directions

: Lakhera, S., Rana, M., Devlal, K., & Dhuliya, V. (2023). Computational study of non-linear optical and electrical properties of 1,3-dinitropyrene. Optical and Quantum Electronics, 55(11), 85. Link : Sigma-Aldrich. (2024). This compound. Link : Tanabe et al. (1986). This compound. Abstract. Europe PMC. Link

Mechanism of Action

Target of Action

1,3-Dinitropyrene, a dark crystalline compound, is primarily associated with the combustion of highly aromatic fuels such as diesel . It is thought to be a carcinogen and its primary targets are DNA molecules . It binds to DNA in vitro, leading to DNA damage and mutation in cultured rodent and human cells .

Mode of Action

The interaction of this compound with its targets involves the formation of DNA adducts . This process is facilitated by the compound’s nitro groups, which can undergo reduction to form reactive species that covalently bind to DNA . This binding can cause DNA damage and induce mutations .

Biochemical Pathways

It is known that the compound can cause dna damage and mutation, which can disrupt normal cellular processes and lead to carcinogenesis .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is DNA damage and mutation in cells . This can disrupt normal cellular processes and lead to the development of cancer . In fact, the carcinogenicity of this compound has been studied in newborn female rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to prolonged exposure to light . It is also associated with certain occupational settings, such as those involving the combustion of diesel fuel . Furthermore, it has been detected in emissions from kerosene heaters and gas burners , indicating that its presence and effects can be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

1,3-Dinitropyrene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human bronchial epithelial cells and mouse hepatoma cells, this compound increases the levels of reactive oxygen species, leading to oxidative damage to DNA . It also induces apoptosis and necrosis in certain cell types, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts and cause oxidative damage to cellular components . The compound also triggers an unfolded protein response, leading to endoplasmic reticulum stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while at higher doses, it can induce significant toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, with certain doses leading to a marked increase in mutagenic and carcinogenic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, leading to localized effects . Its distribution is influenced by its lipophilicity and interactions with cellular components .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with nuclear localization being associated with DNA damage and mutagenesis . The compound’s localization is directed by specific targeting signals and post-translational modifications .

Properties

IUPAC Name

1,3-dinitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNUVDBUEAQUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074975
Record name 1,3-Dinitropyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75321-20-9
Record name 1,3-Dinitropyrene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dinitropyrene
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Record name 1,3-Dinitropyrene
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Record name 1,3-Dinitropyrene
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Record name 1,3-DINITROPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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